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Arsine, silyl-

Bond dissociation energy Thermochemistry Group 15 hydrides

Silylarsine (H₃SiAsH₂, also named arsinosilane or silane, arsino-) is a binary group 14–15 volatile hydride with molecular formula AsH₅Si and molecular weight 108.05 g·mol⁻¹. It belongs to a narrow class of primary silyl- and germyl-pnictogen hydrides first systematically characterized in the 1960s–1970s.

Molecular Formula AsH5Si
Molecular Weight 108.046 g/mol
CAS No. 15455-99-9
Cat. No. B092594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsine, silyl-
CAS15455-99-9
Molecular FormulaAsH5Si
Molecular Weight108.046 g/mol
Structural Identifiers
SMILES[SiH3][AsH2]
InChIInChI=1S/AsH5Si/c1-2/h1H2,2H3
InChIKeyQNXQPPKJWUDNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silylarsine (CAS 15455-99-9): Chemical Identity, Class, and Baseline Procurement Profile


Silylarsine (H₃SiAsH₂, also named arsinosilane or silane, arsino-) is a binary group 14–15 volatile hydride with molecular formula AsH₅Si and molecular weight 108.05 g·mol⁻¹ [1]. It belongs to a narrow class of primary silyl- and germyl-pnictogen hydrides first systematically characterized in the 1960s–1970s. The compound features a direct Si–As σ-bond and exists as a colorless, highly reactive gas at ambient temperature, requiring rigorously anhydrous, air-free handling and storage shielded from light to prevent photolytic decomposition [2][3]. Its principal documented roles are as a single-source precursor delivering both silicon and arsenic in semiconductor thin-film processes, and as a synthetic intermediate for gallium–arsenic compounds via dehalosilylation [4][5]. Commercially, silylarsine remains a specialty research chemical with limited bulk availability and sparse published physical property data; boiling point, melting point, and vapor pressure values are absent from authoritative databases, placing the procurement burden on custom synthesis or specialist vendors [1].

Why Arsine, Silylphosphine, or Germylarsine Cannot Substitute for Silylarsine in Targeted Applications


Silylarsine occupies a singular position at the intersection of volatility, dual Group 14/15 element delivery, and Si–As bond lability. Its closest in-class comparators—silylphosphine (H₃SiPH₂), germylarsine (H₃GeAsH₂), and the parent hydride arsine (AsH₃)—each lack at least one critical attribute: silylphosphine cannot deliver arsenic; germylarsine introduces germanium rather than silicon, altering both lattice incorporation chemistry and spectroscopic signature; arsine carries no silicon payload and cannot engage in dehalosilylation [1][2]. Substitution therefore fails at the level of elemental stoichiometry and reactivity mechanism, not merely at the level of potency or concentration. The Si–As bond dissociation energy is measurably distinct from the Si–P bond, and the ¹H NMR coupling constants and chemical shifts cleanly resolve silylarsine from its germyl analog [3][4]. Consequently, any process or analytical protocol calibrated to silylarsine cannot be satisfied by generic replacement with a related hydride without re-optimization of reaction conditions, doping profiles, or spectroscopic reference libraries.

Silylarsine (H₃SiAsH₂) Quantitative Differentiation Evidence: Thermochemistry, Spectroscopy, and Reactivity vs. Closest Analogs


Si–As vs. Si–P Bond Dissociation Energy: A Quantifiable Thermochemical Distinction

The Si–As bond in silylarsine is measurably weaker than the Si–P bond in silylphosphine, consistent with the trend of decreasing bond energy with increasing atomic number of the pnictogen. Electron-impact appearance potential measurements on H₂AsSiH₃ yield D(H₂As–SiH₃) = 73 kcal·mol⁻¹ [1]. The same research group's parallel study of silylphosphine (Part III of the series) reports D(H₂P–SiH₃) as more positive than D(H₂As–SiH₃), i.e., the Si–P bond is stronger, although an exact numerical difference was not resolved due to experimental uncertainty limits [2]. The comparison is explicitly drawn in the primary literature: 'D(H₂P-SiH₃) is more positive than D(H₂As-SiH₃), agreeing with the concept that the bond energy decreases in a chemical group as the atomic number increases' [3].

Bond dissociation energy Thermochemistry Group 15 hydrides Mass spectrometry Appearance potential

Ionization Potential of Silylarsine: Parity with Silylphosphine Measured by Electron Impact

The molecular ionization potential (IP) of silylarsine equals that of silylphosphine within the resolution of electron-impact measurements, as explicitly stated in the combined analysis of the mass spectral series [1]. For silylphosphine, NIST compilations report IP = 10.0 ± 0.2 eV by electron impact (EI) and 9.9 ± 0.1 eV by photoelectron spectroscopy (PE, vertical value) [2]. Silylarsine's IP is therefore approximately 9.9–10.0 eV. In contrast, the parent hydrides AsH₃ and PH₃ have ionization potentials of 10.6 eV and 9.96 eV respectively, while the AsH₂ radical has I(AsH₂) = 213 kcal·mol⁻¹ (~9.24 eV) [3]. This near-identity of IP between the silicon-containing pnictogen hydrides has practical significance: in mass-spectrometric process monitoring or residual gas analysis during CVD, silylarsine and silylphosphine cannot be distinguished by ionization threshold alone, requiring fragmentation pattern analysis for unambiguous identification.

Ionization potential Photoelectron spectroscopy Mass spectrometry Volatile hydride Electronic structure

Proton NMR Spectroscopic Resolution: Silylarsine vs. Germylarsine Coupling Constants and Chemical Shifts

High-resolution ¹H NMR spectroscopy cleanly resolves silylarsine from its closest structural analog, germylarsine (H₃GeAsH₂). In the foundational comparative study by Drake and Jolly (1962), coupling constants and resonance positions were reported for all four mixed group 14–15 hydrides [1]. For silylarsine (SiH₃AsH₂): J(SiH) = 203 ± 1 cps, δ(SiH₃) = 3.73 ppm, and δ(AsH₂) = 0.78 ppm downfield of internal TMS. The nearest analog, germylarsine (GeH₃AsH₂), shows δ(GeH₃) = 3.67 ppm and δ(AsH₂) = 1.02 ppm—a difference of 0.24 ppm in the AsH₂ resonance that is readily resolved at 60 MHz [1][2]. The SiH₃ and GeH₃ resonances differ by only 0.06 ppm (3.73 vs. 3.67), but the J(SiH) coupling (203 cps) is diagnostic for the SiH₃ moiety whereas germylarsine shows no corresponding Si–H coupling. Compared to silylphosphine, the AsH₂ proton resonance of silylarsine appears 0.53 ppm upfield of the PH₂ resonance (0.78 vs. 1.31 ppm) [2].

Proton NMR Coupling constants Chemical shift Structural identification Group 14 hydride

Si–As vs. Si–P Bond Cleavage Selectivity in Reactions with Covalent Halides

The cleavage of the Si–P bond in (CH₃)₃SiP(CH₃)₂ occurs more readily than the cleavage of the Si–As bond in (CH₃)₃SiAs(CH₃)₂ when reacted with a common set of covalent halides (SiCl₄, SiF₄, SO₂Cl₂, SO₂F₂), as established by Byrne and Russ (1972) [1]. This differential lability carries important synthetic consequences: in dehalosilylation reactions between silylarsines and Group 13 halides (e.g., GaCl₃, GaBr₃, GaI₃), the Si–As bond undergoes controlled, stoichiometric cleavage to form gallium–arsenic products with elimination of halosilane, a reaction pathway that constitutes the principal synthetic route to molecular arsinogallanes and, upon pyrolysis, to nanocrystalline GaAs [2][3]. The analogous silylphosphine chemistry is dominated by the greater Si–P bond reactivity, yielding phosphinogallanes with different kinetic profiles, while germylarsine introduces Ge contamination into the resulting III–V material [3].

Dehalosilylation Bond cleavage Si–As bond Si–P bond Organometallic synthesis Lewis acid

MOVPE Si-Doping Efficiency: Silylarsine as the Proposed In-Situ Intermediate Explaining Differential Si Incorporation

In metalorganic vapor phase epitaxy (MOVPE) of GaAs and AlGaAs, Si doping efficiency using silane (SiH₄) or disilane (Si₂H₆) is systematically higher when tertiarybutylarsine (TBAs) or monoethylarsine (EtAs) serves as the group-V source compared to arsine (AsH₃) [1]. Kikkawa et al. (1992) proposed that H₂AsSiH₃ (silylarsine) forms in the gas phase via reaction between AsH₂ radicals (the dominant decomposition product of TBAs and EtAs) and SiH₄, and that this silylarsine intermediate directly contributes to Si incorporation at the growth surface [2]. Kinetic simulations verified that AsH₂ concentrations near the substrate are significantly higher with TBAs and EtAs than with AsH₃, and that AsH₃ itself acts as an inhibitor of Si incorporation—a dual mechanism consistent with the silylarsine-mediation hypothesis [2]. In this context, silylarsine is not merely a precursor but a mechanistically specific reactive intermediate whose formation rate governs doping efficiency; no other in-class compound (silylphosphine, germylarsine) can replicate this AsH₂ + SiH₄ → H₂AsSiH₃ coupling pathway.

MOVPE Si-doping GaAs AlGaAs Tertiarybutylarsine Silylarsine intermediate

Synthetic Yield Improvement: LiAl(AsH₂)₄ Route Delivers Higher Yields of Silylarsine vs. Prior Art

Anderson and Drake (1970) reported that the reaction of lithium tetra-arsinoaluminate, LiAl(AsH₂)₄, with halogenosilanes produces primary silylarsines—including the parent H₃SiAsH₂, disilanylarsine, and trimethylsilylarsine—'in higher yields than from previous methods' [1]. Prior synthetic approaches relied on electric discharge through SiH₄/AsH₃ mixtures (Drake and Jolly, 1962), which co-produced tetrasilane that was difficult to separate from silylarsine [2], or on reactions of alkali metal arsenides with halosilanes, which suffered from competing side reactions and lower selectivity [3]. The LiAl(AsH₂)₄ method also enabled the first preparation of methylsilyl-, methylgermyl-, and trimethylgermyl-arsine, demonstrating broader substrate scope [1]. While absolute yield percentages are not tabulated in the abstracted literature, the qualitative improvement is explicitly documented and the methodology has been adopted as the standard preparative route in subsequent studies of silylarsine chemistry [3].

Synthetic methodology Lithium tetra-arsinoaluminate Silylarsine synthesis Yield improvement Halogenosilane

Silylarsine (CAS 15455-99-9): High-Confidence Application Scenarios Grounded in Quantitative Differentiation Evidence


Single-Source Precursor for Gallium Arsenide Thin-Film Deposition via Dehalosilylation

The controlled Si–As bond cleavage of silylarsine—quantified at D(H₂As–SiH₃) = 73 kcal·mol⁻¹ [1] and kinetically slower than Si–P cleavage in silylphosphine [2]—enables stoichiometric dehalosilylation reactions with gallium trihalides (GaCl₃, GaBr₃, GaI₃) to produce molecular arsinogallanes. These intermediates serve as single-source precursors that deliver both Ga and As in a pre-formed bonding arrangement, eliminating the need for separate group-III and group-V precursor streams [3]. Pyrolysis of these arsinogallanes yields nanocrystalline GaAs with particle size controllable by solvent boiling point [3]. For laboratories synthesizing GaAs nanomaterials or depositing GaAs thin films, silylarsine offers a documented pathway to stoichiometrically precise precursors that is not accessible with arsine (no Si delivery), silylphosphine (delivers P, not As), or germylarsine (introduces unwanted Ge doping) [3].

MOVPE Process Engineering: Rational Selection of Group-V Source for Optimized n-Type Si Doping of GaAs/AlGaAs

The silylarsine-mediation hypothesis—wherein H₂AsSiH₃ forms in the gas phase from AsH₂ radicals and SiH₄ and directly contributes to Si incorporation at the growth surface—provides the mechanistic rationale for why Si doping efficiency is systematically higher with TBAs or EtAs than with AsH₃ in MOVPE of GaAs and AlGaAs [4]. Process engineers optimizing n-type doping profiles for HBTs, HEMTs, or laser diodes can use this mechanistic understanding to: (a) justify selecting TBAs or EtAs as the group-V source when high Si incorporation is required; (b) anticipate that doping calibrations developed for arsine-based processes will not transfer to alternative arsenic precursors; and (c) design gas-phase residence time and reactor geometry to maximize or minimize in-situ silylarsine formation depending on the doping target [4]. This application scenario is uniquely tied to silylarsine's proposed intermediacy and cannot be replicated using silylphosphine or germylarsine.

Synthetic Intermediate for Organoarsine Ligand Libraries via Exchange and Substitution Chemistry

Silylarsine participates in clean exchange reactions with halogenogermanes (e.g., GeH₃Cl) to produce germylarsines [5], and with halogenosilanes to access higher silylarsines, demonstrating its utility as a versatile AsH₂-transfer reagent. The proton NMR spectroscopic discrimination established by Drake and Jolly—δ(AsH₂) = 0.78 ppm for silylarsine vs. 1.02 ppm for germylarsine, with J(SiH) = 203 cps as a diagnostic marker [6]—provides a rapid analytical framework for monitoring reaction progress and product identity. For organometallic synthesis laboratories constructing arsine ligand libraries for catalysis or materials precursor development, silylarsine serves as a tractable AsH₂ building block whose spectroscopic signature is cleanly resolved from its reaction products [6].

Mass Spectrometric Reference Standard for Volatile Group 14–15 Hydride Identification

The complete mass spectral fragmentation pattern of silylarsine, reported by Saalfeld and McDowell (1967) with appearance potential data for all major ions [1], establishes a reference fingerprint for unambiguous identification of silylarsine in gas-phase mixtures. Because the ionization potential of silylarsine (≈9.9–10.0 eV) is indistinguishable from that of silylphosphine (10.0 ± 0.2 eV) [7], differentiation must rely on the fragmentation pattern rather than the ionization onset. The tabulated mass spectra—encompassing ions from the molecular ion region through As⁺ and Si⁺ fragments—provide the quantitative basis for residual gas analysis in CVD reactors, precursor purity verification by GC-MS, and forensic identification of decomposition products following unintended photolysis [1]. Laboratories maintaining silylarsine in inventory can use these reference data for quality control without re-deriving spectral libraries.

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